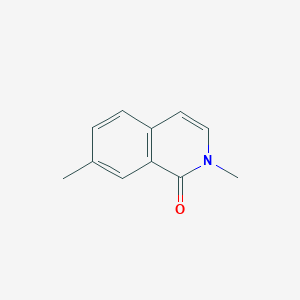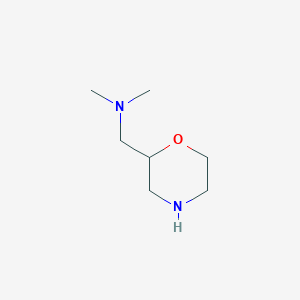
methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. In addition, it has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate in lab experiments is its relatively low cost and easy synthesis method. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of its potential applications in agriculture, such as its use as a pesticide or herbicide. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in medicinal chemistry.
Métodos De Síntesis
The synthesis of methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate involves the reaction of ethyl 2-aminothiazole-5-carboxylate with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and subsequent purification.
Aplicaciones Científicas De Investigación
Methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antibacterial, and antiviral activities. In addition, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
| 118062-03-6 | |
Fórmula molecular |
C8H11NO3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
methyl 2-ethoxy-6H-1,3-thiazine-5-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8-9-4-6(5-13-8)7(10)11-2/h4H,3,5H2,1-2H3 |
Clave InChI |
KVJKCJSIOOHGLT-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=C(CS1)C(=O)OC |
SMILES canónico |
CCOC1=NC=C(CS1)C(=O)OC |
Sinónimos |
6H-1,3-Thiazine-5-carboxylicacid,2-ethoxy-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bis[[4-(ethenoxymethyl)cyclohexyl]methyl] Benzene-1,3-dicarboxylate](/img/structure/B54830.png)

![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)





